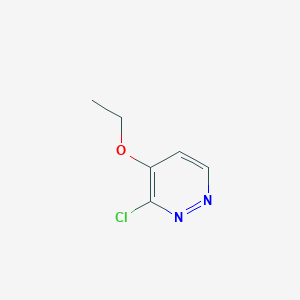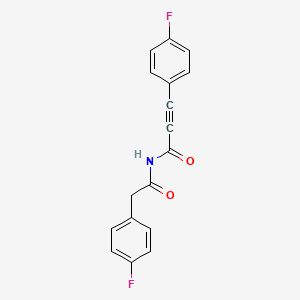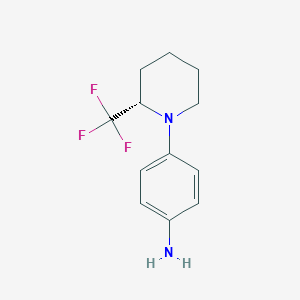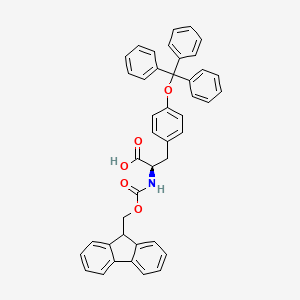![molecular formula C8H5Cl2N3O B13093255 5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a pyridine ring, with chlorine atoms at positions 5 and 7, and a methyl group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-methylpyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.
Substitution: Formation of substituted pyridazinones with various functional groups replacing chlorine atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
6,8-Dimethyl-3-chloropyrimido-[4,5-c]pyridazin-5,7(6H,8H)dione:
1H-pyrazolo[3,4-b]pyridine derivatives: Share a similar core structure but differ in their specific functional groups and properties.
Uniqueness
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms at positions 5 and 7. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H5Cl2N3O |
|---|---|
分子量 |
230.05 g/mol |
IUPAC 名称 |
5,7-dichloro-1-methyl-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-3-4-2-5(9)11-7(10)6(4)8(14)13-12-3/h2H,1H3,(H,13,14) |
InChI 键 |
UDSKANQMBMMHPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=O)C2=C(N=C(C=C12)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)


![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)




![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
